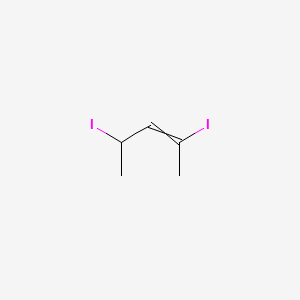![molecular formula C23H20O5 B15332976 3-[3,4-Bis(benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B15332976.png)
3-[3,4-Bis(benzyloxy)phenyl]-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3,4-Bis(benzyloxy)phenyl]-2-oxopropanoic acid is an organic compound known for its potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. The compound features a phenyl ring substituted with two benzyloxy groups and an oxopropanoic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzylation: : 3,4-dihydroxybenzaldehyde is treated with benzyl bromide in the presence of a base like potassium carbonate to form 3,4-bis(benzyloxy)benzaldehyde.
Aldol Condensation: : The benzylated aldehyde undergoes aldol condensation with an ester or ketone such as ethyl acetate or acetone to introduce the oxopropanoic acid group.
Hydrolysis: : The resulting product is hydrolyzed under acidic or basic conditions to yield 3-[3,4-Bis(benzyloxy)phenyl]-2-oxopropanoic acid.
Industrial Production Methods
The industrial production methods for this compound could involve continuous flow synthesis, which enables large-scale production through automated processes, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : It can undergo oxidation reactions using agents like potassium permanganate or chromium trioxide to form quinones or carboxylic acids.
Reduction: : Reduction can be achieved using reagents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reduction: : Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).
Substitution: : Halogenating agents, nitrating agents, and sulfonating agents in the presence of catalysts.
Major Products
Oxidation: : Quinones, carboxylic acids.
Reduction: : Alcohols.
Substitution: : Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : Used as a building block in organic synthesis to create more complex molecules.
Biology: : Studied for its potential effects on various biological pathways and enzyme interactions.
Medicine: : Investigated for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: : Employed in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
Effects and Molecular Targets
The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors. The benzyloxy groups enhance its binding affinity and specificity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Bis(benzyloxy)benzaldehyde: : A precursor in the synthesis of 3-[3,4-Bis(benzyloxy)phenyl]-2-oxopropanoic acid, sharing the benzyloxy substitution pattern.
3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid: : Similar structure but lacks the benzyloxy groups, affecting its chemical reactivity and biological activity.
3,4-Bis(methoxy)phenyl]-2-oxopropanoic acid: : Methoxy substituents instead of benzyloxy, offering different electronic and steric properties.
Uniqueness
What sets this compound apart is its unique combination of benzyloxy groups, which confer specific chemical and biological properties not found in its analogs, making it a compound of interest in various research domains.
That wraps it up! What do you think?
Propiedades
Fórmula molecular |
C23H20O5 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
3-[3,4-bis(phenylmethoxy)phenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C23H20O5/c24-20(23(25)26)13-19-11-12-21(27-15-17-7-3-1-4-8-17)22(14-19)28-16-18-9-5-2-6-10-18/h1-12,14H,13,15-16H2,(H,25,26) |
Clave InChI |
PFQKXFOPGAFQJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)C(=O)O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B15332896.png)


![6-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15332911.png)



![1-Oxaspiro[5.7]tridecan-4-ol](/img/structure/B15332925.png)

![2-Chlorothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B15332934.png)

![6-Bromobenzo[b]thiophene-2-carboximidamide](/img/structure/B15332956.png)

![2-(2-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15332969.png)
